The provided papers primarily discuss 3-methyl-1,2,4-trithiane as a product of certain chemical reactions rather than a reactant. Specifically, it is identified as a major volatile compound generated in the Maillard reaction involving cysteine and ribose heated at 185 °C. [] This reaction, crucial in food chemistry for generating flavors and aromas, highlights the potential role of 3-methyl-1,2,4-trithiane in food flavor profiles.
The primary application of 3-methyl-1,2,4-trithiane, as identified in the provided papers, is its use as a flavoring and taste-modifying agent. [, ] It is suggested for use in various products:
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